Cas no 2034359-96-9 (N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide)

N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic nicotinamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a cyclopropylmethyl moiety and a tetrahydrothiophene-3-yloxy group, which may enhance metabolic stability and bioavailability. The compound's unique scaffold suggests utility as an intermediate or lead molecule in the development of biologically active agents, particularly targeting neurological or metabolic pathways. Its well-defined chemical properties and synthetic accessibility make it suitable for structure-activity relationship (SAR) studies. The presence of both heterocyclic and aliphatic components offers versatility for further derivatization, supporting its use in drug discovery and optimization efforts.
N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide structure
2034359-96-9 structure
Product Name:N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS No:2034359-96-9
MF:C14H18N2O2S
MW:278.369922161102
CID:5551566
PubChem ID:91815551
Update Time:2025-06-14

N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • F6475-6884
    • N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
    • AKOS025317592
    • 2034359-96-9
    • N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
    • Inchi: 1S/C14H18N2O2S/c17-14(16-7-10-1-2-10)11-3-4-13(15-8-11)18-12-5-6-19-9-12/h3-4,8,10,12H,1-2,5-7,9H2,(H,16,17)
    • InChI Key: XUCHLEZVXBKTRK-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)OC1C=CC(=CN=1)C(NCC1CC1)=O

Computed Properties

  • Exact Mass: 278.10889899g/mol
  • Monoisotopic Mass: 278.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 76.5Ų

N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide Pricemore >>

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Additional information on N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Comprehensive Overview of N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS No. 2034359-96-9)

In the rapidly evolving field of medicinal chemistry, N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS No. 2034359-96-9) has emerged as a compound of significant interest. This molecule, characterized by its unique nicotinamide core and cyclopropylmethyl and tetrahydrothiophen-3-yl substituents, is being explored for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which may contribute to its bioavailability and target specificity.

The compound's nicotinamide moiety is a well-known pharmacophore found in many FDA-approved drugs, highlighting its relevance in modern therapeutics. The addition of the cyclopropylmethyl group introduces steric and electronic effects that could enhance binding affinity to biological targets. Meanwhile, the tetrahydrothiophen-3-yl ether linkage offers potential metabolic stability, a critical factor in drug design. These attributes make N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide a promising candidate for further investigation.

Recent trends in pharmaceutical research emphasize the importance of small molecule inhibitors and kinase modulators, areas where this compound could play a role. With growing interest in personalized medicine and targeted therapies, the ability to fine-tune molecular structures like N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is invaluable. Its potential applications span oncology, neurodegenerative diseases, and metabolic disorders, aligning with current healthcare priorities.

From a synthetic chemistry perspective, the preparation of N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves multi-step organic transformations. Key steps include the formation of the nicotinamide backbone, followed by selective functionalization at the 6-position with the tetrahydrothiophen-3-yl ether. The cyclopropylmethyl amine is then introduced via amide coupling, requiring careful optimization to ensure high yield and purity. Such synthetic routes are of great interest to chemists working on structure-activity relationship (SAR) studies.

In the context of drug-likeness, computational analyses suggest that this compound exhibits favorable properties, including acceptable lipophilicity and molecular weight. These characteristics are crucial for oral bioavailability, a key consideration in modern pharmacokinetic studies. Additionally, the presence of the tetrahydrothiophene ring may contribute to improved solubility, addressing a common challenge in drug development.

The scientific community's focus on fragment-based drug design and scaffold hopping further underscores the relevance of N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. Its structural complexity and modularity make it an attractive starting point for the development of novel therapeutic agents. As research progresses, this compound may serve as a cornerstone for new classes of bioactive molecules with improved efficacy and safety profiles.

In conclusion, N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS No. 2034359-96-9) represents a compelling example of contemporary medicinal chemistry. Its unique combination of nicotinamide, cyclopropylmethyl, and tetrahydrothiophen-3-yl moieties offers diverse opportunities for therapeutic innovation. As the demand for precision medicine and next-generation pharmaceuticals grows, compounds like this will undoubtedly remain at the forefront of scientific exploration.

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